tert-Butyl (R)-3-(tert-butyl)-3,4-dihydroquinoxaline-1(2H)-carboxylate

Description

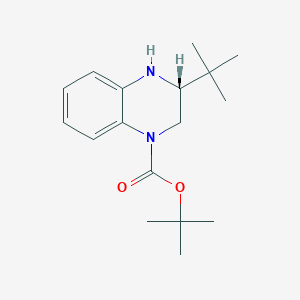

tert-Butyl (R)-3-(tert-butyl)-3,4-dihydroquinoxaline-1(2H)-carboxylate is a chiral dihydroquinoxaline derivative characterized by a tert-butyl carbamate group at the 1-position and a tert-butyl substituent at the 3-position in the (R)-configuration.

Key structural features include:

- A dihydroquinoxaline core providing planar aromaticity with partial saturation.

- A tert-butoxycarbonyl (Boc) group at the 1-position, enhancing solubility and stability.

- A chiral tert-butyl substituent at the 3-position, influencing stereochemical outcomes in downstream reactions.

Properties

IUPAC Name |

tert-butyl (3R)-3-tert-butyl-3,4-dihydro-2H-quinoxaline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-16(2,3)14-11-19(15(20)21-17(4,5)6)13-10-8-7-9-12(13)18-14/h7-10,14,18H,11H2,1-6H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNWEJWOHPBKLN-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CN(C2=CC=CC=C2N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CN(C2=CC=CC=C2N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl ®-3-(tert-butyl)-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the Steglich esterification, where tert-butyl alcohol reacts with carboxylic acids in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

tert-Butyl ®-3-(tert-butyl)-3,4-dihydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce the quinoxaline core.

Substitution: The compound can undergo nucleophilic substitution reactions, where tert-butyl groups are replaced by other functional groups using appropriate nucleophiles.

Common reagents for these reactions include TBHP for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of tert-butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate exhibit anti-inflammatory properties. For instance, a series of compounds synthesized from this scaffold were evaluated for their ability to inhibit inflammation in vivo. The results indicated significant inhibition of edema in rat models, with some compounds showing efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Activity

Research has also highlighted the potential anticancer properties of derivatives containing the quinoxaline structure. A study synthesized various methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and tested their antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7). The findings revealed that several derivatives exhibited low micromolar IC50 values, indicating promising anticancer activity .

Acetylcholinesterase Inhibition

The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's. Studies have shown that certain quinoxaline derivatives can effectively inhibit acetylcholinesterase activity, suggesting their utility in developing therapeutic agents for cognitive disorders .

Material Science Applications

In addition to biological applications, tert-butyl (R)-3-(tert-butyl)-3,4-dihydroquinoxaline-1(2H)-carboxylate has been explored for use in materials science. Its unique chemical structure allows it to be utilized as a building block for creating advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.

Case Study 1: Anti-inflammatory Derivatives

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and evaluated for anti-inflammatory activity. The study reported that compounds with specific substitutions on the benzamido group showed significant anti-inflammatory effects, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Compound Development

In another study, a novel synthesis route was developed for producing various S-substituted quinoxaline derivatives. These compounds were screened for anticancer activity, leading to the identification of several candidates with IC50 values in the low micromolar range against cancer cell lines. This underscores the potential of this compound as a lead compound in drug discovery efforts targeting cancer .

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-(tert-butyl)-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with molecular targets through its quinoxaline core and tert-butyl groups. These interactions can affect various biochemical pathways, including enzyme inhibition and protein binding. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes structurally related dihydroquinoxaline and dihydroquinoline derivatives, highlighting substituent differences and key properties:

| Compound Name | Substituents | Molecular Weight | Melting Point/Physical State | Key Spectral Data (1H NMR δ, ppm) | Reference(s) |

|---|---|---|---|---|---|

| tert-Butyl 6-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylate (S-5) | 6-NO₂ | 293.29 | 122–124°C (solid) | δ 10.69 (s, ArH), 3.83–3.78 (m, CH₂) | [3] |

| tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | 7-Br, 3-keto | 327.18 | N/A | N/A | [8] |

| tert-Butyl (3R,4S)-3-fluoro-4-hydroxy-6,7-dimethoxy-3,4-dihydroquinoline-1-carboxylate (3e) | 3-F, 4-OH, 6,7-OCH₃ | 369.37 | Oil (purity 90%) | δ 4.60 (d, J = 5.6 Hz, OH), 3.88 (s, OCH₃) | [2] |

| tert-Butyl (R)-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 3-(CH₂OH) | 263.33 | N/A | N/A (IR: O-H stretch ~3391 cm⁻¹) | [7] |

| tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate | 7-F | 252.28 | N/A | Smiles: CC(C)(C)OC(=O)N1CCNc2ccc(F)cc21 | [9] |

Key Observations:

- Electron-Withdrawing Groups (NO₂, Br): Nitro and bromo substituents (e.g., S-5 and 7-bromo analog) enhance electrophilic reactivity, as evidenced by the deshielded aromatic protons (δ 10.69 ppm in S-5) [3], [8].

- Fluorinated Derivatives: Fluorine substitution (e.g., 3e and 7-fluoro analog) improves metabolic stability and modulates lipophilicity. The 3-fluoro-4-hydroxy derivative (3e) exhibits hydrogen bonding via the hydroxyl group, critical for chiral recognition [2], [9].

- Stereochemical Impact: The (R)-configuration in the target compound contrasts with the (S)-enantiomer reported in (compound 3j), which showed [α]D28 = -2.0 (CHCl3). Enantiomeric differences significantly influence biological activity and crystallization behavior [1], [6].

Biological Activity

tert-Butyl (R)-3-(tert-butyl)-3,4-dihydroquinoxaline-1(2H)-carboxylate is a member of the quinoxaline family, known for its diverse biological activities. This compound features a unique structure characterized by a tert-butyl ester group linked to a quinoxaline core, which contributes to its reactivity and interaction with various biological targets. Understanding its biological activity is crucial for potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula: C13H18N2O2

- Molecular Weight: 234.3 g/mol

- Structural Features: The compound consists of a fused benzene and pyrazine ring system, typical of quinoxalines, with the tert-butyl groups providing steric hindrance that influences its biological interactions.

The biological activity of this compound is primarily linked to its ability to modulate enzyme activity and receptor interactions. It has been identified as an inhibitor of specific cytochrome P450 enzymes, including CYP1A2 and CYP2C19, which are pivotal in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it significant in drug development contexts .

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit promising anticancer properties. For instance, studies have shown that certain analogs demonstrate significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Quinoxaline Derivative A | HCT-116 | 1.9 |

| Quinoxaline Derivative B | MCF-7 | 2.3 |

| Doxorubicin (Reference) | HCT-116 | 3.23 |

These findings suggest that this compound may possess similar anticancer potential due to its structural similarities to other active compounds .

Antimicrobial Activity

Quinoxalines have also been explored for their antimicrobial properties. The compound's structural characteristics may enhance its efficacy against bacterial strains. Comparative studies have shown that derivatives can exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Quinoxaline Derivative C | E. faecalis | 0.4 - 1.9 |

| Quinoxaline Derivative D | S. aureus | 0.25 - 10 |

These results indicate a potential role for this compound in developing new antimicrobial agents .

Case Studies

Several studies have focused on the synthesis and biological evaluation of quinoxaline derivatives:

- Synthesis and Evaluation : A study synthesized various quinoxaline derivatives, including this compound, assessing their cytotoxic effects on cancer cell lines and antimicrobial activity against pathogenic bacteria.

- Mechanistic Insights : Another research highlighted the compound's interaction with cytochrome P450 enzymes, revealing its potential to influence drug metabolism significantly.

Q & A

Q. What analytical techniques are recommended for characterizing tert-Butyl (R)-3-(tert-butyl)-3,4-dihydroquinoxaline-1(2H)-carboxylate in synthetic workflows?

Methodological Answer:

- GC/MS Analysis : Ideal for volatile organic compound (VOC) detection and purity assessment, especially for identifying residual solvents or degradation products .

- Chiral HPLC : Critical for enantiomeric purity verification due to the compound’s stereogenic centers. Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) .

- NMR Spectroscopy : Employ - and -NMR to confirm regiochemistry and tert-butyl group integration. -NMR can resolve diastereotopic protons in the dihydroquinoxaline ring .

- X-ray Crystallography : For absolute configuration confirmation, as demonstrated in crystallographic studies of analogous tert-butyl-protected heterocycles .

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer:

- Protecting Group Strategy : Use tert-butyl carbamate (Boc) protection for amines to prevent side reactions. Deprotection with trifluoroacetic acid (TFA) in dichloromethane preserves the dihydroquinoxaline scaffold .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) while maintaining yields >80% in Pd-catalyzed coupling steps .

- Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of intermediates. Avoid protic solvents to prevent premature deprotection .

Q. What are the common impurities encountered during synthesis, and how are they identified?

Methodological Answer:

- Byproducts from Incomplete Protection : Unprotected amines may form salts (e.g., hydrochlorides), detectable via -NMR downfield shifts (~8–10 ppm) .

- Oxidative Degradation : Tert-butyl groups can oxidize to ketones under harsh conditions. Monitor via GC/MS for m/z peaks corresponding to [M–56]+ fragments (loss of tert-butyl) .

- Stereochemical Contaminants : Chiral contaminants (e.g., (S)-enantiomers) are quantified using chiral HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does microwave-assisted synthesis impact reaction efficiency and stereochemical outcomes in palladium-catalyzed cross-couplings?

Methodological Answer:

- Kinetic Control : Microwave irradiation accelerates ligand exchange in Pd catalysts (e.g., Xantphos), favoring transmetalation and reducing racemization risks .

- Temperature Gradients : Maintain 90°C to stabilize Pd(0) intermediates while avoiding thermal decomposition of the dihydroquinoxaline core .

- Yield vs. Stereopurity : Under optimized conditions (CsCO base, 1,4-dioxane), yields reach 85–90% with >98% enantiomeric excess (ee) .

Q. How can contradictions in stereochemical assignments between NMR and X-ray data be resolved?

Methodological Answer:

- Anomalous Dispersion in X-ray : Use Cu-Kα radiation to enhance anomalous scattering effects for absolute configuration determination, as shown in tert-butyl-protected spiro compounds .

- NOE Correlations : Perform - NOESY experiments to validate spatial proximity of tert-butyl groups and quinoxaline protons, resolving ambiguities in NMR-based models .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) for diastereomeric models .

Q. What strategies mitigate regioselectivity challenges during late-stage functionalization of the dihydroquinoxaline ring?

Methodological Answer:

- Directed C–H Activation : Install directing groups (e.g., sulfonyl or phosphoryl) at the 4-position to steer Pd-catalyzed arylation to the 6-position .

- Steric Shielding : Bulky ligands (e.g., BrettPhos) favor functionalization at less hindered sites, achieving >5:1 regioselectivity in Suzuki-Miyaura couplings .

- Solvent Effects : Low-dielectric solvents (e.g., toluene) stabilize transition states for selective electrophilic substitution .

Q. How can crystallization conditions be designed to obtain high-quality single crystals for structural elucidation?

Methodological Answer:

- Solvent Pair Screening : Use slow vapor diffusion of hexane into saturated ethyl acetate solutions to induce nucleation. This method produced crystals with R-factor <0.05 for analogous compounds .

- Temperature Ramping : Gradual cooling from 40°C to 4°C minimizes disorder in tert-butyl groups .

- Additive Engineering : Introduce trace DMSO (<1% v/v) to improve crystal lattice packing by hydrogen-bond mediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.